molecular formula C15H8N2O6S B13427828 1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one CAS No. 2469274-10-8

1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one

Cat. No.: B13427828
CAS No.: 2469274-10-8
M. Wt: 344.3 g/mol
InChI Key: ORMGQOLIUNXMEI-UHFFFAOYSA-N
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Description

1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one is a complex organic compound with a molecular formula of C15H9NO4S. This compound is notable for its unique structural features, which include a cyano group, a methylsulfonyl group, and a nitro group attached to a xanthenone core. It is primarily used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one involves several steps, typically starting with the formation of the xanthenone core. The synthetic route generally includes:

    Formation of the Xanthenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: The cyano group is typically introduced via nucleophilic substitution reactions.

    Addition of the Methylsulfonyl Group: This step often involves sulfonation reactions using reagents like methylsulfonyl chloride.

    Nitration: The nitro group is introduced through nitration reactions using nitric acid or other nitrating agents.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying biochemical pathways and interactions.

    Industry: The compound is used in the development of advanced materials and as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism by which 1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one exerts its effects involves interactions with various molecular targets. The cyano and nitro groups can participate in electron transfer reactions, while the methylsulfonyl group can engage in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of enzymes and other proteins, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

1-Cyano-6-(methylsulfonyl)-7-nitro-9H-xanthen-9-one can be compared with other similar compounds, such as:

    1-Cyano-6-(methylsulfonyl)-9H-xanthen-9-one: Lacks the nitro group, resulting in different chemical reactivity and applications.

    6-Methylsulfonyl-9-oxoxanthene-1-carbonitrile: Similar structure but without the nitro group, leading to variations in its chemical and biological properties.

    Xanthone Derivatives: Compounds like 1,3,5-trihydroxyxanthone and 1,3,7-trihydroxyxanthone share the xanthenone core but differ in functional groups, affecting their pharmacological activities.

The presence of the nitro group in this compound imparts unique chemical properties, making it distinct from its analogs and valuable for specific research applications.

Properties

CAS No.

2469274-10-8

Molecular Formula

C15H8N2O6S

Molecular Weight

344.3 g/mol

IUPAC Name

6-methylsulfonyl-7-nitro-9-oxoxanthene-1-carbonitrile

InChI

InChI=1S/C15H8N2O6S/c1-24(21,22)13-6-12-9(5-10(13)17(19)20)15(18)14-8(7-16)3-2-4-11(14)23-12/h2-6H,1H3

InChI Key

ORMGQOLIUNXMEI-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=C(C=C2C(=C1)OC3=CC=CC(=C3C2=O)C#N)[N+](=O)[O-]

Origin of Product

United States

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